molecular formula C7H13N3O B15322661 2-((1-Ethyl-1h-imidazol-2-yl)oxy)ethan-1-amine

2-((1-Ethyl-1h-imidazol-2-yl)oxy)ethan-1-amine

Cat. No.: B15322661
M. Wt: 155.20 g/mol
InChI Key: QSVUQDHZENNBEB-UHFFFAOYSA-N
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Description

2-((1-Ethyl-1H-imidazol-2-yl)oxy)ethan-1-amine is a synthetic organic compound featuring an imidazole ring substituted with an ethyl group at the 1-position, connected via an ether-oxygen bridge to an ethanamine chain.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-(1-ethylimidazol-2-yl)oxyethanamine

InChI

InChI=1S/C7H13N3O/c1-2-10-5-4-9-7(10)11-6-3-8/h4-5H,2-3,6,8H2,1H3

InChI Key

QSVUQDHZENNBEB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1OCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Ethyl-1h-imidazol-2-yl)oxy)ethan-1-amine typically involves the reaction of 1-ethyl-1H-imidazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((1-Ethyl-1h-imidazol-2-yl)oxy)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1-Ethyl-1h-imidazol-2-yl)oxy)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its imidazole core.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-((1-Ethyl-1h-imidazol-2-yl)oxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Variations

Imidazole/Benzimidazole Derivatives
  • 2-(2-Benzyl-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethan-1-amine (6h) Structure: Benzimidazole core with benzyl and methyl substituents, linked to ethanamine. Key Difference: The benzimidazole ring (vs. Synthesis: Prepared via LiAlH4 reduction, yielding 86% purity .
  • 2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (6d)

    • Structure : Bromine substituent on benzimidazole.
    • Key Difference : Bromine’s electron-withdrawing effect may alter electronic distribution, affecting reactivity in nucleophilic substitutions .
  • Isotonitazene (N,N-Diethyl-2-[5-nitro-2-({4-[(propan-2-yl)oxy]phenyl}methyl)-1H-benzimidazol-1-yl]ethan-1-amine)

    • Structure : Nitro and arylalkyl substituents on benzimidazole, with a diethylated ethanamine chain.
    • Key Difference : The nitro group enhances electrophilicity, while the diethylamine moiety increases basicity. These modifications correlate with its potent opioid activity .
Imidazole-Ethanamine Derivatives
  • 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine

    • Structure : Methyl group at the 1-position of imidazole, ethanamine at the 4-position.
    • Key Difference : The methyl group’s position (4 vs. 2 in the target compound) alters steric and electronic profiles, influencing receptor binding. This compound is a histamine metabolite, suggesting metabolic pathway divergence .
  • 2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol Structure: Hydroxyl group replaces the ether-oxygen bridge.

Physicochemical Properties

Compound Key Substituents LogP (Predicted) Solubility Synthetic Yield
Target Compound Ethyl (1H-imidazol-2-yl)oxy ~1.2 Moderate in H2O Not reported
2-(2-Benzyl-5,6-dimethyl-BI)-ethanamine Benzyl, methyl (benzimidazole) ~2.8 Low in H2O 86%
2-(1-Methyl-1H-imidazol-4-yl)ethanamine Methyl (4-position) ~0.5 High in H2O Not reported
Isotonitazene Nitro, diethylamine ~3.5 Insoluble in H2O Not reported
  • Key Trends: Lipophilicity: Bulky substituents (e.g., benzyl in 6h, nitro in isotonitazene) increase LogP, favoring lipid membrane traversal. Solubility: Polar groups (e.g., hydroxyl in 2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol) enhance aqueous solubility but may limit CNS penetration .

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